

2-Propoxyacetic Acid: A Comprehensive Toxicological and GHS Classification Guide

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Compound of Interest

Compound Name: 2-Propoxyacetic acid

Cat. No.: B1345510

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxyacetic acid, a carboxylic acid derivative, finds application in various research and development settings. A thorough understanding of its potential hazards is paramount for ensuring laboratory safety and for professionals involved in drug development and toxicological research. This technical guide provides an in-depth analysis of the GHS classification of **2-propoxyacetic acid**, explores its known and inferred hazardous properties, and outlines the experimental methodologies relevant to its toxicological assessment. Due to the limited availability of specific toxicological data for **2-propoxyacetic acid**, this guide also draws upon information from structurally related compounds, such as other alkoxyacetic acids, to provide a more complete hazard profile.

GHS Classification and Hazard Summary

The GHS classification for **2-propoxyacetic acid** presents some inconsistencies across different sources, a critical factor for risk assessment. The European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory provides a more severe classification than some supplier Safety Data Sheets (SDS). For the purpose of ensuring the highest level of safety, it is prudent to adhere to the more stringent classification.

A summary of the GHS classifications is presented below.

Table 1: GHS Hazard Classification of **2-Propoxyacetic Acid**

Hazard Class	ECHA C&L Inventory Classification	Supplier SDS Classification
Skin Corrosion/Irritation	Category 1B, Causes severe skin burns and eye damage (H314)[1]	Category 2, Causes skin irritation (H315)[2]
Serious Eye Damage/Eye Irritation	Category 1, Causes serious eye damage (Implied by H314) [1]	Category 2A, Causes serious eye irritation (H319)[2]
Specific Target Organ Toxicity (Single Exposure)	Category 3, May cause respiratory irritation (H335)[1]	Category 3, May cause respiratory irritation (H335)[2]
Signal Word	Danger[1]	Warning[2]
Pictograms	Corrosion, Exclamation Mark[1]	Exclamation Mark[2]

Given the discrepancy, a precautionary approach that assumes the higher hazard classification (Category 1 for skin and eye effects) is recommended until definitive data becomes available.



Specific quantitative toxicity data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for **2-propoxyacetic acid** are not readily available in the public domain. The available Safety Data Sheets explicitly state that acute toxicity data is "not available"[2]. This represents a significant data gap and highlights the need for further toxicological testing of this compound.

In the absence of direct data, information from analogous compounds can provide insights. For instance, the toxicity of other glycol ethers is often attributed to their acidic metabolites.

Mechanism of Toxicity and Hypothesized Signaling Pathways

The toxicity of **2-propoxyacetic acid** is likely driven by its acidic nature and its potential to induce oxidative stress, similar to other alkoxyacetic acids.

Metabolism

It is hypothesized that **2-propoxyacetic acid** may be a metabolite of 2-propoxyethanol. The metabolism of related glycol ethers, such as 2-butoxyethanol, proceeds via alcohol and aldehyde dehydrogenases to the corresponding alkoxyacetic acid. This acidic metabolite is often responsible for the observed toxicity.

Irritation and Corrosivity

The corrosive and irritant properties of **2-propoxyacetic acid** are likely due to its acidity. Acidic compounds can cause direct damage to tissues by denaturing proteins and disrupting cell membranes, leading to inflammation and cell death.

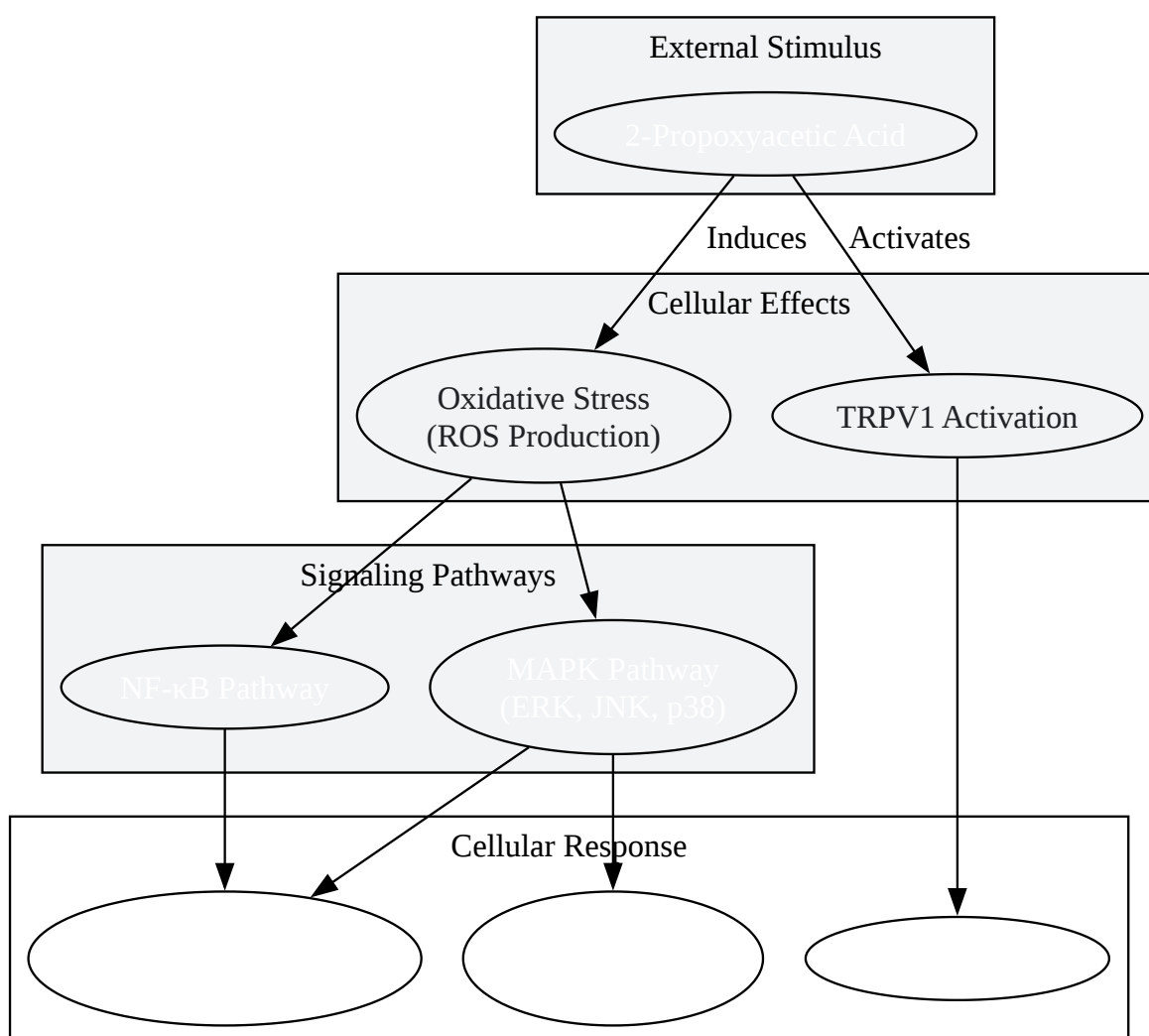
Oxidative Stress and Cellular Signaling

Chemical irritants and corrosives are known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Excessive ROS can damage cellular components and activate various signaling pathways, leading to an inflammatory response.

Based on the known effects of chemical irritants and oxidative stress, the following signaling pathways are hypothesized to be activated by **2-propoxyacetic acid**:

- Mitogen-Activated Protein Kinase (MAPK) Pathway: Oxidative stress is a known activator of MAPK signaling cascades, including ERK, JNK, and p38 MAPKs.[3][4][5] Activation of these pathways can lead to the expression of pro-inflammatory cytokines and contribute to the cellular stress response.

- **Nuclear Factor-kappa B (NF-κB) Pathway:** The NF-κB signaling pathway is a key regulator of the inflammatory response.[6][7] Chemical-induced cellular damage and oxidative stress can lead to the activation of NF-κB, resulting in the transcription of genes encoding inflammatory mediators.
- **Transient Receptor Potential (TRP) Channel Activation:** TRP channels, such as TRPV1, are ion channels expressed in sensory neurons that can be activated by chemical irritants and acidic conditions.[8][9][10][11] Activation of these channels contributes to the sensation of pain and neurogenic inflammation.



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Experimental Protocols

While specific experimental protocols for the toxicological evaluation of **2-propoxyacetic acid** are not publicly available, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) would be employed. These protocols provide a framework for the reliable assessment of chemical hazards.

Skin Corrosion/Irritation Testing

The potential for **2-propoxyacetic acid** to cause skin corrosion or irritation would be assessed using methods such as:

- OECD Test Guideline 431: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RHE) Test Method: This in vitro method utilizes a reconstructed human epidermis model to assess the corrosive potential of a chemical. The test substance is applied to the surface of the skin tissue, and cell viability is measured after specific exposure times. A significant decrease in cell viability indicates a corrosive potential.
- OECD Test Guideline 439: In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method: Similar to the corrosion test, this in vitro method uses an RHE model to predict skin irritation. The test chemical is applied for a shorter duration, and cell viability is again the primary endpoint. A reduction in viability below a certain threshold classifies the substance as a skin irritant.

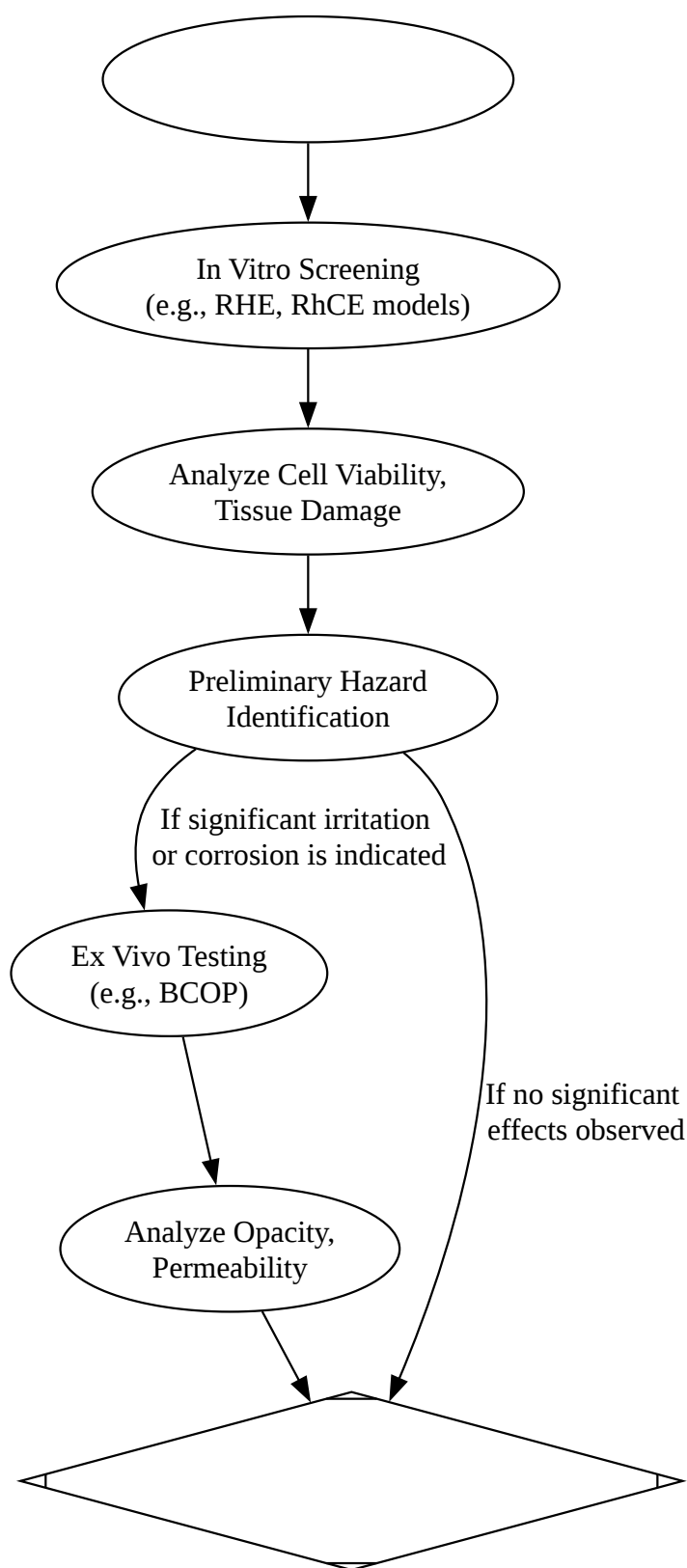
Table 2: Example Experimental Parameters for In Vitro Skin Irritation Testing (based on OECD 439)

Parameter	Description
Test System	Reconstructed Human Epidermis (RHE)
Test Substance Application	Topical application of a defined volume or weight
Exposure Time	Typically 15-60 minutes
Post-Exposure Incubation	42 hours
Endpoint Measurement	Cell viability (e.g., using MTT assay)
Controls	Negative Control (e.g., PBS), Positive Control (e.g., SDS)

Serious Eye Damage/Irritation Testing

To evaluate the potential for serious eye damage or irritation, the following types of studies would be conducted:

- OECD Test Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage: This in vitro method uses a reconstructed human cornea-like epithelium to identify substances that do not cause significant eye irritation.
- Bovine Corneal Opacity and Permeability (BCOP) Test (OECD Test Guideline 437): This ex vivo method uses corneas isolated from cattle to assess the potential of a substance to cause severe eye damage. The test measures changes in corneal opacity and permeability after exposure to the test chemical.



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Conclusion and Recommendations

2-Propoxyacetic acid should be handled with significant caution due to its potential for severe skin and eye damage, as indicated by the ECHA C&L Inventory. The conflicting GHS classifications necessitate a conservative approach to safety, treating the substance as corrosive until more definitive data is generated.

Key data gaps exist, particularly regarding quantitative acute toxicity and specific cellular signaling pathways. Further research is warranted to fully characterize the toxicological profile of **2-propoxyacetic acid**. In the interim, the information on related alkoxyacetic acids provides a plausible, albeit inferred, mechanism of toxicity involving metabolic activation to an acidic species that induces localized irritation and oxidative stress.

Researchers and drug development professionals should implement stringent safety protocols, including the use of appropriate personal protective equipment (gloves, eye protection, and respiratory protection) when handling this compound. All work should be conducted in a well-ventilated area. Understanding the potential for severe adverse effects is the first step in the safe and responsible use of **2-propoxyacetic acid** in a research and development environment.

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